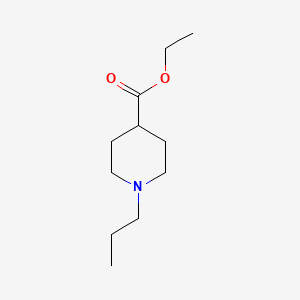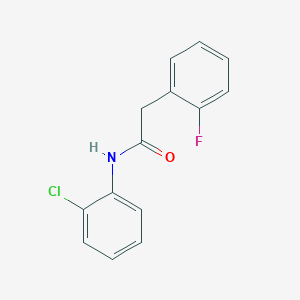
N-(4-bromo-2-chlorophenyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-chlorophenyl)cyclopropanecarboxamide, also known as BRCP, is a chemical compound that has been of interest to the scientific community due to its unique properties and potential applications. BRCP is a cyclopropane-containing compound that has been synthesized using various methods.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-chlorophenyl)cyclopropanecarboxamide has been studied extensively due to its potential applications in various fields of scientific research. One of the main areas of interest is in the field of medicinal chemistry, where N-(4-bromo-2-chlorophenyl)cyclopropanecarboxamide has been investigated for its potential as an anti-cancer agent. N-(4-bromo-2-chlorophenyl)cyclopropanecarboxamide has been shown to have anti-proliferative effects on cancer cells, making it a promising candidate for cancer treatment.
Mecanismo De Acción
The mechanism of action of N-(4-bromo-2-chlorophenyl)cyclopropanecarboxamide is not fully understood, but it is believed to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-(4-bromo-2-chlorophenyl)cyclopropanecarboxamide has been shown to induce apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells.
Biochemical and Physiological Effects
N-(4-bromo-2-chlorophenyl)cyclopropanecarboxamide has been shown to have various biochemical and physiological effects. In addition to its anti-proliferative effects on cancer cells, N-(4-bromo-2-chlorophenyl)cyclopropanecarboxamide has been shown to inhibit the activity of certain enzymes, such as chymotrypsin and trypsin. It has also been shown to have anti-inflammatory effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-bromo-2-chlorophenyl)cyclopropanecarboxamide in lab experiments is its ability to induce apoptosis in cancer cells, making it a promising candidate for cancer treatment. However, one limitation is that the mechanism of action of N-(4-bromo-2-chlorophenyl)cyclopropanecarboxamide is not fully understood, which makes it difficult to optimize its use in lab experiments.
Direcciones Futuras
There are several future directions for research on N-(4-bromo-2-chlorophenyl)cyclopropanecarboxamide. One area of interest is in the development of new synthesis methods for N-(4-bromo-2-chlorophenyl)cyclopropanecarboxamide that are more efficient and cost-effective. Another area of interest is in the investigation of the mechanism of action of N-(4-bromo-2-chlorophenyl)cyclopropanecarboxamide, which could lead to the development of new cancer treatments. Additionally, further research is needed to determine the potential side effects of N-(4-bromo-2-chlorophenyl)cyclopropanecarboxamide and its safety for use in humans.
Conclusion
In conclusion, N-(4-bromo-2-chlorophenyl)cyclopropanecarboxamide is a chemical compound that has been of interest to the scientific community due to its unique properties and potential applications. N-(4-bromo-2-chlorophenyl)cyclopropanecarboxamide has been synthesized using various methods and has been investigated for its potential as an anti-cancer agent. Although the mechanism of action of N-(4-bromo-2-chlorophenyl)cyclopropanecarboxamide is not fully understood, it has been shown to have anti-proliferative effects on cancer cells and to inhibit the activity of certain enzymes. Further research is needed to determine the potential side effects of N-(4-bromo-2-chlorophenyl)cyclopropanecarboxamide and its safety for use in humans.
Métodos De Síntesis
N-(4-bromo-2-chlorophenyl)cyclopropanecarboxamide can be synthesized using various methods, including the reaction of 4-bromo-2-chlorobenzoic acid with cyclopropanecarbonyl chloride in the presence of triethylamine. Another method involves the reaction of 4-bromo-2-chlorobenzoyl chloride with cyclopropanecarboxamide in the presence of triethylamine. Both methods have been used successfully to synthesize N-(4-bromo-2-chlorophenyl)cyclopropanecarboxamide.
Propiedades
IUPAC Name |
N-(4-bromo-2-chlorophenyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClNO/c11-7-3-4-9(8(12)5-7)13-10(14)6-1-2-6/h3-6H,1-2H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVSWINBFXWPHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-chlorophenyl)cyclopropanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-phenyl-2-[[2-(3-sulfamoylbenzoyl)oxyacetyl]amino]thiophene-3-carboxylate](/img/structure/B7479322.png)
![ethyl 5-[2-(cyanomethyl)-1,3-thiazol-4-yl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B7479330.png)
![1-[4-(1-Benzofuran-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7479341.png)
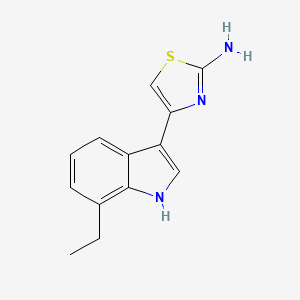
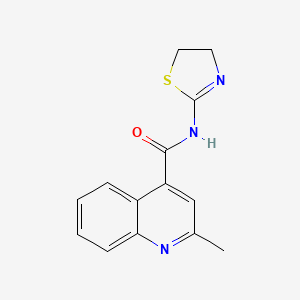

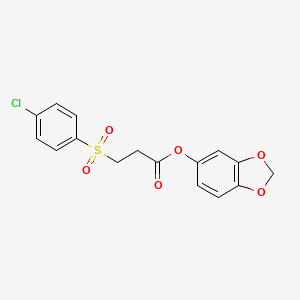
![N-(3-chloro-4-fluorophenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7479366.png)
![2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl(piperazin-1-yl)methanone](/img/structure/B7479405.png)
![methyl 1-[2-[2-(1H-indol-3-yl)acetyl]oxyacetyl]piperidine-4-carboxylate](/img/structure/B7479411.png)
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B7479415.png)
